molecular formula C10H15BrO2 B14438511 9-Bromo-4-methyl-8-oxonon-4-enal CAS No. 79772-32-0

9-Bromo-4-methyl-8-oxonon-4-enal

Cat. No.: B14438511
CAS No.: 79772-32-0
M. Wt: 247.13 g/mol
InChI Key: VACMEXQEFQJRSB-UHFFFAOYSA-N
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Description

9-Bromo-4-methyl-8-oxonon-4-enal is an organic compound with the molecular formula C10H15BrO2 It is a derivative of nonenal, featuring a bromine atom, a methyl group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-4-methyl-8-oxonon-4-enal typically involves the bromination of 4-methyl-8-oxonon-4-enal. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-4-methyl-8-oxonon-4-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-Bromo-4-methyl-8-oxonon-4-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Bromo-4-methyl-8-oxonon-4-enal involves its interaction with various molecular targets. The bromine atom and oxo group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-8-oxonon-4-enal: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    9-Bromo-4-methyl-8-oxonon-2-enal: Similar structure but with a different position of the double bond, leading to different reactivity and applications.

Uniqueness

9-Bromo-4-methyl-8-oxonon-4-enal is unique due to the presence of both a bromine atom and an oxo group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

79772-32-0

Molecular Formula

C10H15BrO2

Molecular Weight

247.13 g/mol

IUPAC Name

9-bromo-4-methyl-8-oxonon-4-enal

InChI

InChI=1S/C10H15BrO2/c1-9(5-3-7-12)4-2-6-10(13)8-11/h4,7H,2-3,5-6,8H2,1H3

InChI Key

VACMEXQEFQJRSB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=O)CBr)CCC=O

Origin of Product

United States

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